2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid
Description
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at position 4 with a carboxylic acid group and at position 2 with an ethyl-tert-butoxycarbonyl (Boc)-protected amino group. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] serves as a sterically hindered protecting agent for the amine, enhancing stability under basic conditions while remaining acid-labile for selective deprotection . This compound is structurally significant in medicinal chemistry, often serving as an intermediate in synthesizing bioactive molecules, such as protease inhibitors or kinase-targeting agents, due to its dual functional groups enabling further derivatization.
Properties
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15(12(18)19-13(2,3)4)10-8-9(11(16)17)6-7-14-10/h6-8H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOBNYKNKXHBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid, with the molecular formula C13H18N2O4, is a complex organic compound featuring a pyridine ring and various functional groups that suggest potential biological activity. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's structure includes a pyridine ring, an ethyl group, and a carbamate moiety, which contribute to its chemical reactivity. The unique combination of these functional groups allows for interactions with various biomolecules, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2248280-37-5 |
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound has shown potential in modulating the activity of various enzymes, particularly those involved in metabolic pathways. Studies suggest it may inhibit specific enzymes linked to cancer progression or metabolic disorders.
- Receptor Binding : Interaction studies have demonstrated that this compound can bind to certain receptors, influencing signal transduction pathways that are crucial for cellular responses.
- Therapeutic Applications : Given its structural features, this compound is being investigated as a precursor in drug synthesis and as a potential therapeutic agent for conditions such as cancer and metabolic diseases.
Inhibition Studies
A systematic study assessed the inhibitory effects of various pyridine derivatives, including this compound, on type I methionine aminopeptidases (MetAPs). Results indicated that modifications in the pyridine scaffold significantly affected enzyme inhibition efficacy, suggesting that this compound could be developed into a lead candidate for further drug development .
Binding Affinity Analysis
Research utilizing surface plasmon resonance (SPR) techniques evaluated the binding affinities of this compound with several protein targets. The findings revealed moderate to high binding affinities, indicating its potential role as a small molecule modulator in therapeutic settings.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-methylpyridine | Pyridine ring with amino group | Precursor in synthesis |
| Pyridine-2-carboxylic acid | Simpler pyridine derivative | Lacks additional functional groups |
| 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine | Similar functional groups | More complex substitutions |
The distinct combination of functional groups in this compound gives it unique chemical reactivity and biological properties compared to these simpler analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for designing inhibitors against specific enzymes.
Enzyme Inhibition Studies
Recent studies have focused on the compound's role as an enzyme inhibitor. For instance, research on protein tyrosine phosphatase 1B (PTP1B) inhibition has highlighted its potential to prolong the activated state of insulin receptors, which could be beneficial in treating type 2 diabetes .
Table 1: Summary of Enzyme Inhibition Studies
| Study Reference | Target Enzyme | Inhibition Type | Findings |
|---|---|---|---|
| PTP1B | Competitive | Prolonged insulin receptor activation | |
| Various | Non-competitive | Potential for broad-spectrum inhibition |
Drug Design and Development
The structural properties of 2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid make it a valuable scaffold in drug development. Its derivatives can be synthesized to enhance pharmacological properties.
Synthesis of Derivatives
The synthesis of various derivatives has been reported, focusing on modifying the carboxylic acid and amine functionalities to improve solubility and bioavailability. A notable derivative includes methyl (2S)-3-(3-acetyl-4-phenyl methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl amino]propanoate, which exhibited promising biological activity .
Table 2: Overview of Synthesized Derivatives
| Derivative Name | Yield (%) | Biological Activity |
|---|---|---|
| Methyl (2S)-3-(3-acetyl-4-phenyl methoxyphenyl)... | 69 | Anticancer properties |
| Ethyl 5-bromo-6-[methyl-[(2-methylpropan-2-yl)... | Discontinued | Not specified |
Biochemical Applications
In biochemical research, the compound's ability to interact with cellular components has been explored. Its application in drug delivery systems and as a reagent in biochemical assays has been noted.
Drug Delivery Systems
The compound's derivatives have been incorporated into nanocarriers for targeted drug delivery. These systems utilize the compound's amphiphilic nature to enhance drug solubility and stability in physiological conditions.
Case Studies
Several case studies have demonstrated the efficacy of using this compound in drug delivery:
Case Study 1: Cisplatin Delivery
A study evaluated the use of a nanogel loaded with cisplatin, where the incorporation of derivatives of the compound improved drug release profiles under physiological conditions .
Case Study 2: Anticancer Activity
Research showed that nanoparticles modified with the compound exhibited enhanced cytotoxicity against HepG2 liver cancer cells compared to unmodified carriers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyridine/pyrimidine carboxylic acid derivatives.
Table 1: Structural and Functional Comparison
Key Analysis
Core Structure Differences: Pyridine vs.
Substituent Effects :
- Boc Group : The tert-butyl moiety in the target compound enhances steric protection and lipophilicity (logP ~2.8 estimated) compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (logP ~1.2). This impacts membrane permeability in drug design .
- Carboxylic Acid : The -COOH group at position 4 enables salt formation (e.g., with amines) or conjugation (e.g., esterification), a shared feature across compared compounds .
Reactivity and Stability: The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane, as in ), contrasting with benzyloxy groups (removed via hydrogenolysis) or unprotected amines (prone to oxidation) . Chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilicity, favoring nucleophilic aromatic substitution, while the target compound’s Boc-ethylamino group directs reactivity toward carbamate hydrolysis .
Biological and Industrial Relevance :
- The target compound’s Boc protection is advantageous in prodrug strategies, whereas 5-(benzyloxy)-2-isopropylpyrimidine-4-carboxylic acid’s benzyl ether may improve blood-brain barrier penetration .
Q & A
Q. Key Variables :
- Catalysts : Palladium-based catalysts improve cyclization efficiency, while copper catalysts reduce side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility of intermediates.
- Temperature : Reactions often require reflux (100–150°C) for 12–24 hours to achieve >70% yield .
How can researchers optimize the Boc-protecting group introduction to minimize side reactions?
Advanced Research Focus
The Boc group is sensitive to acidic conditions. Optimization strategies include:
- pH Control : Conduct reactions under mildly basic conditions (pH 8–9) to prevent premature deprotection.
- Stabilizing Agents : Additives like DMAP (4-dimethylaminopyridine) improve reaction specificity .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate Boc-protected intermediates with >95% purity .
Q. Common Pitfalls :
- Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection, which can degrade the pyridine ring.
What spectroscopic techniques are effective for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 8.2–8.5 ppm (pyridine protons).
- ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch of Boc and carboxylic acid groups) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated 295.3 g/mol) .
How should discrepancies between theoretical and experimental spectral data be resolved?
Q. Advanced Research Focus
- Step 1 : Repeat synthesis and characterization to rule out human error.
- Step 2 : Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Step 3 : Perform computational validation (DFT calculations) to compare predicted vs. observed NMR shifts .
Example : A study reported a 0.3 ppm deviation in ¹H NMR due to solvent polarity effects; switching from DMSO-d₆ to CDCl₃ resolved the issue .
What are the stability considerations for long-term storage?
Q. Basic Research Focus
- Storage Conditions :
- Temperature: –20°C in airtight containers.
- Humidity: Use desiccants (silica gel) to prevent hydrolysis of the Boc group .
- Decomposition Signs : Yellowing or precipitation indicates degradation; re-purify via recrystallization (ethanol/water) .
How does the pyridine-carboxylic acid moiety influence solubility in biological assays?
Q. Advanced Research Focus
- Solubility Profile :
- Poor in water (<1 mg/mL); soluble in DMSO or DMF (50–100 mg/mL).
- Formulation Tips : Use phosphate-buffered saline (PBS) with 10% DMSO for in vitro studies .
- Bioavailability : Sodium salt formation (via NaOH treatment) improves aqueous solubility for pharmacokinetic assays .
What methodologies assess the compound’s potential as an enzyme inhibitor?
Q. Advanced Research Focus
- Kinetic Assays :
- Thermal Shift Assays : Monitor protein denaturation to evaluate binding affinity .
How do structural modifications impact pharmacological activity in SAR studies?
Q. Advanced Research Focus
- Ethyl Group Replacement :
- Methyl : Reduces steric hindrance but lowers metabolic stability.
- Propyl : Increases lipophilicity, enhancing membrane permeability but decreasing solubility .
- Boc Group Alternatives :
- Acetyl : Lowers steric bulk but increases susceptibility to enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
